molecular formula C8H6F2N2 B13715602 7-(Difluoromethyl)imidazo[1,2-a]pyridine

7-(Difluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13715602
M. Wt: 168.14 g/mol
InChI Key: OQSZOZFWSDZISE-UHFFFAOYSA-N
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Description

Overview of Imidazo[1,2-a]pyridine (B132010) Derivatives in Chemical Sciences

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention from chemists and pharmacologists. Its rigid, bicyclic structure and the presence of nitrogen atoms make it a versatile building block in both medicinal chemistry and materials science. Derivatives of this scaffold have demonstrated a wide array of biological activities, leading to their classification as "privileged structures" in drug discovery. nih.gov

The imidazo[1,2-a]pyridine scaffold is a prominent bicyclic 5-6 heterocyclic ring system that is recognized as a "drug prejudice" scaffold owing to its extensive applications in medicinal chemistry. nih.govrsc.orgrsc.org Its journey in the sciences has been marked by the discovery of numerous derivatives with significant biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netrdd.edu.iqwaocp.org The versatility of this scaffold has led to its incorporation into several commercially successful drugs, underscoring its therapeutic importance. nih.gov The development of new synthetic methodologies over the past decade, such as transition metal-catalyzed reactions, multi-component reactions, and photocatalytic reactions, has further expanded the chemical space accessible for this scaffold, allowing for the creation of diverse and complex derivatives. researchgate.net This continuous evolution in synthesis has enabled researchers to fine-tune the pharmacological profiles of these compounds, leading to the identification of potent agents for a variety of diseases. rsc.orgrsc.orgacs.org

Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug Name Primary Therapeutic Use
Zolpidem Insomnia / Sedative-hypnotic nih.govresearchgate.net
Alpidem Anxiolytic nih.govrdd.edu.iq
Zolimidine Antiulcer / Gastroprotective researchgate.netresearchgate.net
Olprinone Acute Heart Failure / Cardiotonic nih.govresearchgate.net
Saripidem Anxiolytic mdpi.com

The introduction of fluorine into organic molecules is a key strategy in modern drug design and materials science. alfa-chemistry.com The fluorine atom, being small and the most electronegative element, can profoundly alter a molecule's physicochemical properties. tandfonline.com In medicinal chemistry, fluorination is often used to enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve binding affinity to biological targets, and modulate lipophilicity and membrane permeability. acs.orgbohrium.comnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, contributing to the increased stability of fluorinated compounds. mdpi.com

The difluoromethyl group (-CHF₂) is of particular interest as it possesses a unique combination of properties. It is considered a metabolically stable bioisostere for functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. alfa-chemistry.comnih.gov A distinguishing feature of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor, a characteristic not shared by methyl (-CH₃) or trifluoromethyl (-CF₃) groups. alfa-chemistry.comacs.org This allows it to form favorable interactions with biological targets, potentially enhancing binding affinity and specificity. nih.gov

Table 2: Comparative Properties of Hydrogen, Fluorine, and Common Fluoroalkyl Groups

Property Hydrogen (H) Fluorine (F) Methyl (CH₃) Difluoromethyl (CHF₂) Trifluoromethyl (CF₃)
van der Waals Radius (Å) 1.20 acs.org 1.47 tandfonline.comacs.org ~2.0 ~1.5 (H-bond donor) ~2.2
Electronegativity (Pauling Scale) 2.20 acs.org 3.98 tandfonline.comacs.org 2.55 (Carbon) High (due to F) High (due to F)
C-X Bond Energy (kJ/mol) 414.2 mdpi.com 485.3 mdpi.com ~348 High ~448

| Key Feature in MedChem | Baseline | Increases metabolic stability, alters pKa bohrium.com | Lipophilic bulk | Lipophilic H-bond donor, bioisostere nih.govacs.org | Strong electron-withdrawer, increases lipophilicity mdpi.com |

Rationale for Dedicated Research on 7-(Difluoromethyl)imidazo[1,2-a]pyridine

The specific placement of a difluoromethyl group at the 7-position of the imidazo[1,2-a]pyridine ring system creates a molecule with a distinct profile, warranting focused scientific investigation. The rationale for this dedicated research stems from its unique structural attributes and the current gaps in scientific knowledge.

The structure of this compound is a deliberate convergence of a proven heterocyclic scaffold and a high-impact functional group. The imidazo[1,2-a]pyridine core provides a rigid, planar framework that is known to interact with a variety of biological targets. The difluoromethyl group at the 7-position introduces several key features:

Hydrogen Bonding Capability : The unique ability of the -CHF₂ group to act as a hydrogen bond donor presents an intriguing possibility for forming specific, directional interactions with protein residues, which could translate into high-affinity binding to target enzymes or receptors. nih.govacs.org

Metabolic Stability and Lipophilicity : The C-F bonds are resistant to metabolic cleavage, suggesting that the compound may have improved pharmacokinetic properties. Furthermore, the group's contribution to lipophilicity can be fine-tuned, potentially enhancing its ability to cross cellular membranes. alfa-chemistry.comnih.gov

These features suggest promising research avenues in the development of targeted therapeutic agents. For instance, related imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of enzymes like PI3K/mTOR and as anticancer agents, and the unique properties of the 7-CHF₂ substituent could be leveraged to design novel inhibitors with improved potency or selectivity. rsc.orgacs.org

Despite the extensive research into the parent imidazo[1,2-a]pyridine scaffold and the well-documented utility of the difluoromethyl group, a comprehensive body of literature dedicated specifically to this compound is notably scarce. While the compound is commercially available for research purposes and appears in chemical databases bldpharm.com, detailed studies on its specific properties and applications are limited.

The primary gaps in the current academic literature include:

Lack of Optimized Synthesis : While general methods for the synthesis of imidazo[1,2-a]pyridines exist researchgate.netrdd.edu.iq, specific, high-yield synthetic routes tailored to this compound have not been extensively reported or optimized.

Unexplored Biological Activity : There is a significant lack of published data on the biological activity profile of this specific isomer. Systematic screening against various biological targets (e.g., kinases, proteases, GPCRs) has not been documented.

Physicochemical Characterization : Detailed experimental data on its physicochemical properties, such as its precise pKa, LogP/LogD values, and solid-state structure, are not readily available in peer-reviewed journals.

Materials Science Applications : The potential of this molecule in materials science, for example as a component in organic light-emitting diodes (OLEDs) or as a ligand for metal complexes, remains unexplored.

These gaps represent a clear opportunity for new research. A dedicated investigation into this compound could uncover novel biological activities or material properties, thereby expanding the utility of both the imidazo[1,2-a]pyridine scaffold and the strategic application of difluoromethyl groups in chemical design.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

7-(difluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6F2N2/c9-8(10)6-1-3-12-4-2-11-7(12)5-6/h1-5,8H

InChI Key

OQSZOZFWSDZISE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C=C1C(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Difluoromethyl Imidazo 1,2 a Pyridine and Its Analogues

Strategic Retrosynthesis of the 7-(Difluoromethyl)imidazo[1,2-a]pyridine Core

A logical retrosynthetic analysis of the this compound core identifies two primary disconnection approaches, both centered on the construction of the fused imidazole (B134444) ring.

Approach A: Disconnection of the Imidazole Ring

The most common and direct retrosynthetic strategy involves disconnecting the C-N and C=N bonds of the imidazole moiety. This leads to two key building blocks:

A substituted 2-aminopyridine (B139424): Specifically, 4-(difluoromethyl)pyridin-2-amine (B599231). This precursor contains the crucial difluoromethyl group at the required position on the pyridine (B92270) ring.

A two-carbon electrophilic synthon: This component can be an α-haloketone, an α-haloaldehyde, or a related species that can react with both the exocyclic and endocyclic nitrogen atoms of the 2-aminopyridine to form the five-membered imidazole ring.

This approach is advantageous as it allows for the early introduction of the difluoromethyl group onto a simpler, more accessible pyridine ring system before the construction of the bicyclic core.

Approach B: Late-Stage C-H Functionalization

An alternative strategy involves the synthesis of the parent imidazo[1,2-a]pyridine (B132010) scaffold first, followed by the introduction of the difluoromethyl group at the C7 position. This retrosynthetic disconnection breaks the C-C bond between the pyridine ring and the difluoromethyl group.

Imidazo[1,2-a]pyridine core: The unsubstituted or pre-functionalized bicyclic system.

A difluoromethylating agent: A reagent capable of installing the CHF2 group onto the aromatic ring via C-H activation.

This approach is appealing for its modularity, allowing for the diversification of various imidazo[1,2-a]pyridine cores in the final step of a synthetic sequence. However, it relies on the availability of regioselective C-H functionalization methods that can specifically target the C7 position, which can be challenging due to the presence of multiple reactive C-H bonds (primarily at C3 and C5) on the imidazo[1,2-a]pyridine ring system. mdpi.comnih.gov

Development and Optimization of Synthetic Routes

Building on the retrosynthetic strategies, several modern synthetic methodologies have been developed and optimized for the construction of difluoromethylated imidazo[1,2-a]pyridines.

Palladium-Catalyzed Coupling Reactions in the Synthesis of Difluoromethylated Imidazo[1,2-a]pyridines

Palladium catalysis offers a powerful tool for the formation of C-C bonds necessary for introducing the difluoromethyl group. This can be achieved either by building the difluoromethylated pyridine precursor or by direct functionalization of the imidazo[1,2-a]pyridine core.

One effective strategy involves the palladium-catalyzed cross-coupling of a 7-halo-imidazo[1,2-a]pyridine with a suitable difluoromethylating agent. Alternatively, a difluoromethylated pyridine-boronic acid or related organometallic species can be prepared and subsequently used in cyclization reactions. While direct palladium-catalyzed C-H difluoromethylation of the imidazo[1,2-a]pyridine ring is a highly sought-after transformation, achieving high regioselectivity for the C7 position remains a significant synthetic challenge.

Visible Light-Induced C-H Functionalization Approaches

Photoredox catalysis using visible light has emerged as a mild and powerful method for C-H functionalization, offering an alternative to traditional transition-metal-catalyzed reactions. bohrium.comnih.gov This approach is particularly relevant for the late-stage introduction of fluorinated groups onto the imidazo[1,2-a]pyridine scaffold. mdpi.comresearchgate.net

For instance, visible-light-mediated protocols have been developed for the direct difluoroacetylation and (phenylsulfonyl)difluoromethylation of imidazo[1,2-a]pyridines. nih.govresearchgate.net These reactions typically proceed via the generation of a difluoromethyl radical or a related reactive species, which then adds to the electron-rich imidazo[1,2-a]pyridine ring. The regioselectivity of these reactions is often directed towards the C3 position. However, by carefully selecting the photocatalyst, solvent, and difluoromethyl source, the reaction conditions can be tuned to favor other positions. Organic dyes like Rose Bengal and iridium-based complexes are commonly employed as photocatalysts. nih.gov

Reaction TypeReagentPhotocatalystKey Features
DifluoroacetylationBrCF₂CO₂Etfac-Ir(ppy)₃Direct introduction of a difluoroacetyl group, typically at C3.
(Phenylsulfonyl)difluoromethylationPhSO₂CF₂Ifac-Ir(ppy)₃Installs a PhSO₂CF₂ group, which can be a precursor to the CHF₂ group. researchgate.net
Difluoromethylenephosphonation(EtO)₂P(O)CF₂BrRose BengalOrganophotoredox-catalyzed reaction to introduce a phosphonate (B1237965) group. nih.gov

Multi-Component Reaction Strategies for Imidazo[1,2-a]pyridine Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. rsc.orgbeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of the imidazo[1,2-a]pyridine core. mdpi.commdpi.com

This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.net To synthesize this compound, the strategy would employ 4-(difluoromethyl)pyridin-2-amine as the pyridine component. This approach is highly convergent and atom-economical, allowing for the rapid assembly of the desired scaffold from simple, readily available starting materials. The reaction is often catalyzed by Lewis or Brønsted acids and can be accelerated using microwave irradiation. mdpi.comresearchgate.net

Reaction NameComponentsCatalystKey Features
Groebke-Blackburn-Bienaymé (GBB)2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted Acids (e.g., NH₄Cl)High atom economy; rapid assembly of the core structure. mdpi.commdpi.com
Aza-Diels-Alder/Cyclization2-Aminopyridine, Carbonyl Compound, AlkyneVariousBuilds the bicyclic system through a cascade sequence.
Tandem Condensation/Cyclization2-Aminopyridine, α-HaloketoneNone or BaseA classical and robust method for imidazo[1,2-a]pyridine synthesis.

Ultrasonication-Assisted and Metal-Free Synthetic Protocols

In the pursuit of more sustainable and efficient chemical processes, ultrasonication has been adopted as a valuable tool. The use of high-frequency sound waves can enhance reaction rates, improve yields, and allow for milder reaction conditions by promoting mass transfer and generating localized high-temperature and high-pressure zones through acoustic cavitation. scispace.com

Ultrasound-assisted protocols have been successfully applied to the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org For example, the reaction between 2-aminopyridines and α-haloketones can be significantly accelerated under ultrasonic irradiation, often in green solvents like water or ethanol. scispace.comresearchgate.net Furthermore, metal-free approaches, such as iodine-mediated or base-promoted cyclizations, can be combined with sonochemistry to provide environmentally benign pathways. rsc.orgacs.org A notable metal-free method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which proceeds rapidly in water at ambient temperature to yield the imidazo[1,2-a]pyridine product. rsc.org

Exploration of Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. eurekaselect.com Several of the aforementioned strategies align well with these principles.

Atom Economy: Multi-component reactions like the GBB reaction are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product. mdpi.commdpi.com

Use of Greener Solvents: Protocols that utilize water, ethanol, or bio-based solvents like eucalyptol (B1671775) are preferred over those requiring chlorinated or aprotic polar solvents. researchgate.netorganic-chemistry.orgacs.org

Energy Efficiency: Methods that operate at ambient temperature or use alternative energy sources like visible light, microwaves, or ultrasound are more energy-efficient than those requiring prolonged high-temperature heating. mdpi.comresearchgate.netacs.org

Catalysis: The use of non-toxic, recyclable catalysts or the development of catalyst-free and metal-free reactions are central to green synthesis. researchgate.netrsc.org

The combination of these approaches, such as an ultrasound-assisted, metal-free, multi-component reaction in an aqueous medium, represents a highly desirable strategy for the scalable and environmentally responsible synthesis of this compound and its analogues.

Precursor Synthesis and Functionalization for Difluoromethylation

The introduction of the difluoromethyl group into the imidazo[1,2-a]pyridine scaffold, specifically at the 7-position, is a key focus in medicinal chemistry due to the unique properties conferred by this moiety. The synthesis of this compound necessitates a strategic approach, beginning with the preparation of a suitably functionalized precursor, followed by the introduction of the difluoromethyl group. This section details the synthetic methodologies for preparing key precursors and the subsequent functionalization techniques for difluoromethylation.

Synthesis of 7-Substituted Imidazo[1,2-a]pyridine Precursors

A common and effective strategy for the synthesis of this compound involves the initial preparation of a 7-halo-imidazo[1,2-a]pyridine intermediate. The halogen atom, typically bromine or iodine, serves as a versatile handle for subsequent cross-coupling reactions to introduce the difluoromethyl group.

A primary route to 7-bromoimidazo[1,2-a]pyridine (B152697) begins with the commercially available 2-amino-4-bromopyridine (B18318). The synthesis proceeds via a condensation reaction with an appropriate α-haloketone, followed by cyclization. For instance, the reaction of 2-amino-4-bromopyridine with chloroacetaldehyde (B151913) or a protected equivalent, followed by intramolecular cyclization, yields the 7-bromoimidazo[1,2-a]pyridine core.

A specific example involves the synthesis of (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol, which can serve as a precursor. The synthesis starts from ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, which is prepared from 2-amino-4-bromopyridine. The ester is then reduced to the corresponding alcohol. chemicalbook.com

Table 1: Synthesis of (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol

StepStarting MaterialReagents and ConditionsProductYield
12-Amino-4-bromopyridineEthyl bromopyruvate, Ethanol, RefluxEthyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate-
2Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylateLithium aluminium tetrahydride (LiAlH4), Tetrahydrofuran (THF), -30°C(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol52% chemicalbook.com

The resulting 7-bromoimidazo[1,2-a]pyridine derivatives are key intermediates, poised for the introduction of the difluoromethyl group at the 7-position.

Functionalization for Difluoromethylation

With a suitable 7-halo-imidazo[1,2-a]pyridine precursor in hand, the next critical step is the introduction of the difluoromethyl group. Several transition-metal-catalyzed cross-coupling reactions have been developed for this purpose, with copper- and palladium-catalyzed methods being the most prominent.

Copper-Catalyzed Difluoromethylation:

Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-CF2H bonds. These methods often utilize reagents like ethyl bromodifluoroacetate (BrCF2CO2Et) as the difluoromethyl source. rsc.org While direct C-H difluoromethylation of imidazo[1,2-a]pyridines has been reported, these reactions typically show a high regioselectivity for the C3 position. Therefore, for functionalization at the C7 position, a pre-installed activating group like a halogen is necessary.

A general approach would involve the coupling of a 7-halo-imidazo[1,2-a]pyridine with a difluoromethylating agent in the presence of a copper catalyst and a suitable ligand.

Palladium-Catalyzed Difluoromethylation:

Palladium-catalyzed cross-coupling reactions are also widely employed for the difluoromethylation of aryl and heteroaryl halides. amanote.comresearchgate.net These reactions offer a broad substrate scope and good functional group tolerance. A variety of difluoromethylating reagents can be used, including difluoromethyl sulfones, phosphonates, and silanes, in conjunction with a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, a 7-bromo- or 7-iodo-imidazo[1,2-a]pyridine would be subjected to a palladium-catalyzed cross-coupling reaction with a suitable difluoromethyl source.

Table 2: Representative Catalytic Systems for Difluoromethylation of Aryl Halides

Catalyst SystemDifluoromethylating AgentSubstrateGeneral Conditions
Copper-CatalyzedBrCF2CO2EtImidazo[1,2-a]pyridines (C-H functionalization)Cu catalyst, ambient air rsc.org
Palladium-CatalyzedVarious (e.g., TMSCF2H)Heteroaryl Chlorides, Bromides, and IodidesPd catalyst, ligand, base researchgate.net

While specific examples for the difluoromethylation at the 7-position of imidazo[1,2-a]pyridine are not extensively documented in the provided search results, the established methodologies for the difluoromethylation of heteroaryl halides provide a clear and viable pathway for the synthesis of the target compound from the 7-halo precursors. The choice of catalyst, ligand, and reaction conditions would be crucial for optimizing the yield and purity of the final product.

Chemical Transformations and Reactivity Profiling of 7 Difluoromethyl Imidazo 1,2 a Pyridine

Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) Ring

The imidazo[1,2-a]pyridine ring system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. Theoretical and experimental studies consistently show that the C3 position is the most nucleophilic and sterically accessible site, thus directing electrophiles to this position with high regioselectivity. researchgate.netmdpi.comnih.gov The presence of the electron-withdrawing difluoromethyl group at the C7 position is expected to slightly deactivate the pyridine (B92270) ring towards electrophilic attack but does not typically alter the intrinsic preference for substitution on the imidazole (B134444) moiety. wikipedia.orgnih.gov

Key electrophilic transformations include halogenation. Transition-metal-free protocols using sources like sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) in the presence of an acid provide an efficient means to install a halogen at the C3 position. nih.govrsc.org These reactions are tolerant of various substituents on the pyridine ring, and it is anticipated that 7-(difluoromethyl)imidazo[1,2-a]pyridine would undergo C3-halogenation under similar conditions to provide key intermediates for further functionalization.

Reagent/ConditionsProductPosition of SubstitutionYieldReference
NaClO₂, AcOH, Toluene, 60 °C3-chloro-imidazo[1,2-a]pyridineC3Good to Excellent nih.gov
NaBrO₂, AcOH, Toluene, 60 °C3-bromo-imidazo[1,2-a]pyridineC3Good to Excellent nih.gov
N-Bromosuccinimide (NBS)3-bromo-imidazo[1,2-a]pyridineC3High researchgate.net

This table presents representative electrophilic halogenation reactions on the general imidazo[1,2-a]pyridine scaffold, which are applicable to the 7-(difluoromethyl) derivative.

Metal-Catalyzed Cross-Coupling Reactions at Various Positions

While the C-H bonds of this compound are not typically reactive enough for direct cross-coupling, the molecule can be readily elaborated using metal-catalyzed reactions after initial functionalization. As established in section 3.1, regioselective halogenation at the C3 position furnishes a versatile synthetic handle for palladium-catalyzed cross-coupling reactions.

The resulting 3-bromo-7-(difluoromethyl)imidazo[1,2-a]pyridine can serve as a key substrate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling : This reaction allows for the formation of C-C bonds by coupling the C3-halogenated substrate with various aryl or heteroaryl boronic acids or their derivatives. nih.gov This method is highly efficient for creating complex biaryl structures. researchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the C3-halogenated substrate with a wide array of primary and secondary amines. wikipedia.org This is a powerful tool for installing diverse amino groups, which are prevalent in bioactive molecules. mit.edumit.edu

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProductReference
Suzuki-Miyaura3-bromo-imidazo[1,2-a]pyridinePhenylboronic acidPd(OAc)₂/PPh₃3-phenyl-imidazo[1,2-a]pyridine nih.gov
Buchwald-HartwigHalo-7-azaindolePrimary/Secondary AminesPalladium PrecatalystAmino-7-azaindole mit.edumit.edu

This table illustrates common cross-coupling reactions on related scaffolds, demonstrating the synthetic utility of halogenated imidazo[1,2-a]pyridines.

Oxidative and Reductive Transformations

The reactivity of this compound under oxidative and reductive conditions is primarily dictated by the heterocyclic core. The difluoromethyl group itself is generally robust and resistant to common oxidizing and reducing agents.

The most notable transformation in this class is the catalytic hydrogenation of the pyridine ring. The pyridine portion of the imidazo[1,2-a]pyridine system can be selectively reduced to the corresponding 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine derivative. tandfonline.comnih.gov This reaction is typically carried out using hydrogen gas and a palladium catalyst (e.g., Pd/C). The difluoromethyl group is stable under these conditions. nih.govacs.org This transformation is valuable as it converts the flat aromatic system into a three-dimensional saturated ring, which can significantly alter the molecule's biological and physical properties.

Information regarding the oxidation of the this compound ring system is limited in the scientific literature. The electron-rich nature of the scaffold suggests potential sensitivity to strong oxidants, but specific and controlled oxidative transformations are not well-documented.

Reaction TypeReagent/ConditionsProductReference
Catalytic HydrogenationH₂, Pd/C, Acetic Acid7-(Difluoromethyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine nih.gov
Catalytic HydrogenationH₂, [Ru(cod)(2-methylallyl)₂], LigandTetrahydro-imidazo[1,2-a]pyridines lookchem.com

This table shows the general catalytic hydrogenation of the imidazo[1,2-a]pyridine ring.

Regioselective Functionalization Studies

Regioselectivity is a paramount concern in the functionalization of the imidazo[1,2-a]pyridine scaffold. The inherent electronic properties of the ring system overwhelmingly favor reactions at the C3 position of the imidazole ring. rsc.orgnih.gov This high regioselectivity is observed across a wide range of reaction types:

Electrophilic Substitution : As discussed, halogenation and other electrophilic additions occur almost exclusively at C3. researchgate.netnih.gov

Radical Reactions : Visible light-induced radical reactions, such as trifluoromethylation and alkylation, also show a strong preference for the C3 position. mdpi.com

Metal-Catalyzed C-H Functionalization : Copper-catalyzed thiolations and other C-H activation strategies are directed to the C3 position. rsc.org

Friedel-Crafts Type Reactions : Aza-Friedel-Crafts reactions with aldehydes and iminium ions proceed at C3 to form C-C bonds. nih.govmdpi.com

While C3 is the most reactive site, functionalization at other positions, such as C5, has been achieved, although it is less common and often requires specific reaction conditions or directing groups. mdpi.comnih.gov The presence of the 7-difluoromethyl substituent is not expected to override the strong intrinsic directing effect of the fused imidazole ring, making the C3 position the primary target for derivatization of this compound.

Reaction TypePrimary Position of FunctionalizationNotesReference(s)
Electrophilic HalogenationC3High regioselectivity due to electronic properties. researchgate.netnih.gov
C-H ThiolationC3Copper-catalyzed C-S bond formation. rsc.org
C-H Alkylation (Visible Light)C3 / C5C3 is the major site; C5 is a minor, accessible site. mdpi.comnih.gov
Aza-Friedel-Crafts ReactionC3Lewis-acid catalyzed alkylation. nih.gov

This table summarizes the observed regioselectivity for various functionalization reactions on the imidazo[1,2-a]pyridine core.

Mechanistic Investigations of Chemical Processes Involving 7 Difluoromethyl Imidazo 1,2 a Pyridine

Elucidation of Reaction Pathways for Synthetic Intermediates and Final Products

The formation of the imidazo[1,2-a]pyridine (B132010) core typically involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable two-carbon synthon, often an α-halocarbonyl compound or a ketone. organic-chemistry.orgacs.org For the synthesis of 7-(difluoromethyl)imidazo[1,2-a]pyridine, the logical precursor would be 4-(difluoromethyl)-2-aminopyridine.

One of the most established pathways is the reaction with an α-bromoacetophenone, which proceeds via initial N-alkylation of the pyridine (B92270) ring's endocyclic nitrogen, followed by an intramolecular condensation and dehydration to form the aromatic fused-ring system. acs.org

Another common pathway involves the copper-catalyzed, one-pot reaction of aminopyridines with compounds like nitroolefins. organic-chemistry.org The proposed mechanism for this transformation begins with a Michael addition of the aminopyridine to the nitroolefin. This is followed by a series of steps involving the formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition to yield the final imidazo[1,2-a]pyridine product. organic-chemistry.org

Functionalization of the pre-formed this compound scaffold, particularly at the C3 position, often follows an electrophilic substitution mechanism. For instance, in aza-Friedel–Crafts reactions, an aldehyde and an amine can generate a reactive iminium ion in situ, which is then attacked by the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. nih.gov Alternatively, radical pathways can be initiated, for example, through visible-light photoredox catalysis, where a trifluoromethyl radical (CF3•) or other radical species attacks the C3 position to form a radical intermediate that is subsequently oxidized and deprotonated to give the C3-functionalized product. mdpi.com

A plausible reaction pathway for a three-component aza-Friedel–Crafts reaction is detailed below:

Formation of Electrophile: A Lewis acid catalyst activates an aldehyde, which then reacts with a cyclic amine to form a reactive iminium ion intermediate. nih.gov

Nucleophilic Attack: The electron-rich C3-position of the this compound attacks the iminium ion. nih.gov

Deprotonation: The resulting intermediate eliminates a proton to regenerate the aromaticity of the heterocyclic system, yielding the C3-alkylated final product. nih.gov

Identification of Key Transition States and Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification of transient species, including key transition states and reaction intermediates. In the synthesis of the imidazo[1,2-a]pyridine ring, several intermediates are postulated. For example, in the condensation of 2-aminopyridines with ketones, a preliminary step involves the formation of an iminyl radical, which then couples with the pyridine ring. acs.org

For functionalization reactions, distinct intermediates have been proposed based on experimental and computational studies. In the Lewis acid-catalyzed aza-Friedel–Crafts alkylation at the C3 position, a key intermediate is the iminium ion (A) formed from the reaction of an aldehyde and a cyclic amine. nih.gov The subsequent nucleophilic attack by the imidazo[1,2-a]pyridine leads to a cationic intermediate (C), which then undergoes deprotonation. nih.gov An alternative pathway suggests the formation of a benzyl (B1604629) alcohol intermediate (B) via electrophilic addition of the aldehyde to the imidazo[1,2-a]pyridine, which then reacts with the amine. nih.gov

Table 1: Proposed Intermediates in C3-Alkylation of Imidazo[1,2-a]pyridines nih.gov
Intermediate IDDescriptionFormation Pathway
AIminium IonLewis acid-catalyzed reaction of an aldehyde and a cyclic amine.
BBenzyl Alcohol AdductLewis acid-catalyzed electrophilic addition of an aldehyde to the imidazo[1,2-a]pyridine ring.
CCationic AdductFormed after the nucleophilic attack of the imidazo[1,2-a]pyridine on the iminium ion (A).

In visible light-induced reactions, radical intermediates are paramount. For instance, in C3-trifluoromethylation, a CF3 radical is generated, which adds to the C3 position of the imidazo[1,2-a]pyridine ring to form a stabilized radical intermediate. mdpi.com This intermediate is then oxidized to a carbocation, followed by deprotonation to yield the final product. mdpi.com

Role of Catalysis and Reaction Conditions in Selectivity and Yield

Catalysis:

Transition Metal Catalysis: Copper salts (e.g., CuI, CuBr) are widely used to catalyze the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net For example, CuBr was found to be the most effective catalyst in the one-pot synthesis from aminopyridines and nitroolefins, likely by facilitating the oxidative cyclization steps. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) and Yttrium(III) triflate (Y(OTf)₃) are effective in promoting three-component aza-Friedel–Crafts reactions for C3-alkylation. nih.gov These catalysts activate aldehydes towards nucleophilic attack, enabling the formation of the key iminium ion intermediate under mild conditions. nih.gov

Photoredox Catalysis: Organic dyes like Eosin B or Rose Bengal, as well as organocatalysts like anthraquinone-2-carboxylic acid, can serve as photocatalysts under visible light irradiation to generate radical species for C-H functionalization reactions. mdpi.com

Iodine Catalysis: Molecular iodine can catalyze the synthesis of imidazo[1,2-a]pyridines by triggering the cleavage of N–O bonds in substrates like oxime esters to generate reactive iminyl radicals. acs.org

Reaction Conditions: The optimization of reaction conditions is critical for achieving high yields. In the copper-catalyzed synthesis from aminopyridines and nitroolefins, a systematic study identified DMF as the optimal solvent and 80°C as the ideal temperature, achieving a yield of up to 90%. organic-chemistry.org The use of air as a green and inexpensive oxidant is a notable feature of this methodology. organic-chemistry.org For Lewis acid-catalyzed reactions, the choice of solvent (e.g., toluene) and temperature (e.g., 110 °C) is crucial for driving the reaction to completion. nih.gov The presence of a base, such as potassium carbonate, is often required in catalyst-free condensations involving α-haloketones to facilitate the final cyclization and aromatization steps. acs.org

Table 2: Optimized Conditions for Selected Imidazo[1,2-a]pyridine Syntheses
Reaction TypeCatalystSolventTemperatureKey FeaturesReference
Aminopyridine + NitroolefinCuBrDMF80 °CUses air as an oxidant; one-pot procedure. organic-chemistry.org
Aza-Friedel–Crafts C3-AlkylationY(OTf)₃Toluene110 °CThree-component reaction; high atom economy. nih.gov
Aminopyridine + α-HaloketoneNone (Catalyst-free)DMFRoom Temp.Requires a base (K₂CO₃). acs.org

Kinetic and Thermodynamic Studies of Relevant Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in the literature, general principles can be inferred from studies of the parent scaffold.

Kinetic Studies: Kinetic analyses of these multi-step syntheses would aim to identify the rate-determining step. In many condensation reactions forming heterocyclic systems, the initial nucleophilic attack or the final dehydration/aromatization step can be rate-limiting. The presence of the electron-withdrawing difluoromethyl group at the 7-position would be expected to influence the nucleophilicity of the 2-aminopyridine precursor. Specifically, it would decrease the electron density on the pyridine ring, potentially slowing down the initial nucleophilic attack of the ring nitrogen during cyclization. However, it might also increase the acidity of the N-H proton, potentially facilitating the final dehydration step.

Computational and Theoretical Chemistry Studies on 7 Difluoromethyl Imidazo 1,2 a Pyridine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For derivatives of imidazo[1,2-a]pyridine (B132010), these calculations help in understanding how substituents, such as the difluoromethyl group at the 7-position, modulate the core's electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been successfully applied to various imidazo[1,2-a]pyridine derivatives to assess their reactivity and stability. scirp.org Studies typically employ functionals like B3LYP with basis sets such as 6-31+G(d,p) to optimize molecular geometries and calculate electronic parameters. scirp.org

Table 1: Representative Global Reactivity Descriptors for Imidazo[1,2-a]pyridine Derivatives (Calculated via DFT). Data is illustrative based on published studies of related compounds. scirp.orgresearchgate.net
Derivative TypeChemical Hardness (η) (eV)Chemical Softness (S) (eV⁻¹)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)
N-Acylhydrazone Derivative 11.890.263.783.78
N-Acylhydrazone Derivative 22.010.253.553.13
Chalcone Derivative (Electron-Donating Group)1.610.313.453.70
Chalcone Derivative (Electron-Withdrawing Group)1.830.274.104.59

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. electrochemsci.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. scirp.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In studies of imidazo[1,2-a]pyridine derivatives, the HOMO is often located on the imidazopyridine nucleus, while the LUMO's location can vary depending on the substituents. scirp.org For instance, in imidazopyridinyl-chalcones, the LUMO is largely situated around the keto-ethylenic system, suggesting an intramolecular charge transfer from the imidazopyridine core. researchgate.netscirp.org The electron-withdrawing difluoromethyl group in 7-(difluoromethyl)imidazo[1,2-a]pyridine would be expected to lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and thus fine-tuning the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine Derivatives. Data is illustrative based on published studies of related compounds. researchgate.net
Derivative TypeE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)
Chalcone Derivative 1 (Phenyl)-5.93-2.283.65
Chalcone Derivative 2 (4-Fluorophenyl)-5.99-2.343.65
Chalcone Derivative 3 (4-Dimethylaminophenyl)-5.26-2.033.23
Chalcone Derivative 4 (2,4-Dichlorophenyl)-6.17-2.673.50

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are instrumental in performing conformational analysis and studying how a ligand interacts with a biological target, such as a protein or nucleic acid.

For novel compounds like this compound, MD simulations would be a critical step in drug development. These simulations can predict the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding free energies. Studies on other imidazo[1,2-a]pyridine derivatives have used MD simulations to confirm the stability of their binding modes within enzyme active sites, providing a rationale for their biological activity. nih.gov Such simulations would be essential to understand how this compound orientates itself within a binding pocket and to assess the stability of its interactions over time.

Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity

Conceptual DFT provides a framework for predicting chemical reactivity and selectivity. By calculating local reactivity descriptors like Fukui functions or the dual descriptor, researchers can identify the most probable sites for nucleophilic and electrophilic attacks within a molecule. researchgate.net

For the imidazo[1,2-a]pyridine scaffold, studies have identified specific atoms that are more susceptible to reaction. For example, in a series of imidazopyridinyl-chalcones, the C5 carbon of the imidazo[1,2-a]pyridine nucleus was identified as a potential nucleophilic center. scirp.org The regioselectivity of reactions involving this compound would be heavily influenced by the electronic effects of the CHF₂ group. As an electron-withdrawing group, it would decrease the electron density on the pyridine (B92270) ring, making it less susceptible to electrophilic aromatic substitution and potentially directing nucleophilic attacks to specific positions. These predictions are vital for synthetic chemists aiming to functionalize the molecule further.

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening and the design of virtual libraries are powerful computational strategies to accelerate the discovery of new bioactive molecules. These methods allow for the rapid evaluation of large numbers of compounds against a biological target, prioritizing a smaller, more promising set for synthesis and experimental testing.

The imidazo[1,2-a]pyridine scaffold has been the subject of such investigations. In one notable example, a collaborative virtual screening effort was undertaken to explore imidazo[1,2-a]pyridine derivatives as potential agents against visceral leishmaniasis. nih.gov This project involved the in silico probing of several proprietary pharmaceutical libraries to rapidly expand the chemical space around an initial hit compound. nih.govresearchgate.net The screening identified that changes could be tolerated at multiple positions of the core, including the 7-position. nih.gov This suggests that a virtual library of 7-substituted imidazo[1,2-a]pyridines, including the 7-(difluoromethyl) derivative, could be designed and screened against various therapeutic targets. By analyzing the structure-activity relationships (SAR) from the screening results, researchers can build predictive models to design next-generation compounds with improved potency and selectivity. nih.gov

Biological Activity and Mechanistic Pharmacology of 7 Difluoromethyl Imidazo 1,2 a Pyridine Analogues

In Vitro Target Identification and Validation

The initial stages of drug discovery for 7-(difluoromethyl)imidazo[1,2-a]pyridine analogues involve identifying and validating their molecular targets through a variety of in vitro assays. These studies are crucial for understanding the specific proteins, such as enzymes and receptors, with which these compounds interact to exert their biological effects.

Analogues of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in diseases like cancer.

Phosphoinositide 3-kinase (PI3K) and mTOR: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov A series of imidazo[1,2-a]pyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR. For instance, compound 15a emerged as a powerful PI3K/mTOR dual inhibitor with excellent selectivity. nih.gov Another derivative, 22c , which features a quinoline (B57606) core, showed potent inhibitory activity against PI3Kα with a half-maximal inhibitory concentration (IC₅₀) of 0.22 nM and against mTOR with an IC₅₀ of 23 nM. researchgate.net A scaffold-hopping approach from the benzimidazole-based PI3K inhibitor ZSTK474 to imidazo[1,2-a]pyridine analogues resulted in compounds that maintained PI3K isoform selectivity, although with generally less potency than their benzimidazole (B57391) counterparts. researchgate.net

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a significant role in inflammation and has been implicated in the progression of various cancers. nih.gov Novel synthetic imidazo[1,2-a]pyridine derivatives have been identified as selective COX-2 inhibitors. nih.gov One study reported a series of derivatives with IC₅₀ values in the potent range of 0.07-0.18 μM and high COX-2 selectivity indices (SI) ranging from 57 to 217. researchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is another key target in cancer therapy. A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were designed and synthesized, showing potent inhibition of wild-type EGFR (EGFRWT). Compound 7j was among the most potent, with an IC₅₀ value of 193.18 nM, comparable to the known inhibitor erlotinib (B232) (221.03 nM). mdpi.com

Other studies have noted that various imidazo[1,2-a]pyridine derivatives also exhibit inhibitory effects on enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov

Table 1: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyridine Analogues
CompoundTarget EnzymeIC₅₀ (nM)Reference
22cPI3Kα0.22 researchgate.net
22cmTOR23 researchgate.net
7jEGFRWT193.18 mdpi.com
Various AnaloguesCOX-270-180 researchgate.net

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their ability to bind to and modulate the function of various receptors, most notably the γ-aminobutyric acid type A (GABAA) receptors. These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system.

Specifically, imidazo[1,2-a]pyridine and related imidazo-fused heterocyclic structures have been developed as subtype-selective GABAA receptor agonists, targeting the α2 and α3 subunits. nih.gov These subunits are associated with the anxiolytic effects of benzodiazepines, and selective agonists are sought to provide anxiety relief with reduced sedative side effects. For example, a thiomorpholine (B91149) derivative of an imidazo[1,2-a]pyridine (compound 6 ) was shown to have a binding affinity (pKi) of 6.75 for the GABAA receptor. cm-uj.krakow.pl Another study detailed a series of imidazo[1,2-a]pyrimidines as high-affinity, functionally selective agonists for GABAA α2/α3 subtypes that demonstrated anxiolytic properties in animal models with minimal sedation. nih.gov The binding affinities (Ki) of some compounds for different GABAA receptor subtypes have been determined to be in the nanomolar range. scispace.comacs.org

Table 2: GABAA Receptor Binding Affinity of Imidazo-Fused Heterocycle Analogues
Compound ClassTarget Receptor SubtypeBinding Affinity (Ki)Reference
Imidazo[1,2-a]pyridine analogue (cpd 6)GABAApKi = 6.75 cm-uj.krakow.pl
Imidazopyrimidine (cpd 14g)GABAA α2/α3 selectiveHigh Affinity nih.gov
Triazolopyridazine (MRK-409)GABAA α1, α2, α3, α50.21 - 0.40 nM scispace.com
Imidazodiazepine (1-S)GABAA α517 nM acs.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between imidazo[1,2-a]pyridine analogues and their protein targets at a molecular level.

Docking studies have been instrumental in elucidating the binding modes of these compounds. For example, the binding affinity of a novel imidazo[1,2-a]pyridine derivative (Compound C ) toward oxidoreductase, a key enzyme in breast cancer, was evaluated, showing a high binding energy of -9.207 kcal/mol and interactions with key amino acid residues like His 222, Tyr 216, and Lys 270. asianpubs.orgresearchgate.net In another study, a series of hybrids were docked into the active site of human leukotriene A4 hydrolase (LTA4H), with compound HB7 exhibiting the strongest binding affinity with a score of -11.237 Kcal/mol. chemmethod.com These computational insights help to rationalize the observed biological activities and guide the design of new, more potent analogues.

Table 3: Molecular Docking of Imidazo[1,2-a]pyridine Analogues
CompoundProtein TargetBinding Energy (kcal/mol)Interacting ResiduesReference
Compound COxidoreductase-9.207His 222, Tyr 216, Lys 270 asianpubs.orgresearchgate.net
HB7Human LTA4H-11.237Not specified chemmethod.com
Compound 3gMicrobial Target-5.205THR109, MET105, GLU90 nih.gov

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Beyond target identification, understanding how this compound analogues affect cellular processes is key to defining their therapeutic potential.

Imidazo[1,2-a]pyridine derivatives have been shown to modulate critical intracellular signaling pathways. In cancer cells, a significant mechanism of action is the inhibition of the PI3K/Akt/mTOR pathway. nih.govnih.gov Treatment of melanoma and cervical cancer cells with a novel imidazo[1,2-a]pyridine compound (Compound 6 ) led to a reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). nih.govnih.gov This inhibition disrupts the signaling cascade that promotes cell growth and survival.

Furthermore, these compounds can affect inflammatory pathways. A novel derivative, designated MIA , was found to reduce the DNA-binding activity of the transcription factor NF-κB and suppress the expression of COX-2 and inducible nitric oxide synthase (iNOS) genes in breast and ovarian cancer cells. nih.gov This modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway highlights the anti-inflammatory potential of this class of compounds. nih.gov

A primary anticancer mechanism for many imidazo[1,2-a]pyridine analogues is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. researchgate.netnih.gov

Studies have shown that treatment with these compounds can cause cancer cells to accumulate in specific phases of the cell cycle. For example, one analogue (Compound 6 ) induced G2/M phase cell cycle arrest in melanoma (A375, WM115) and cervical (HeLa) cancer cells. nih.gov In A375 cells, the population in the G2/M phase increased from 11.3% in control cells to 25.4% after treatment. nih.gov This cell cycle arrest is often accompanied by an increase in the levels of cell cycle inhibitor proteins such as p53 and p21. nih.govnih.govwaocp.org

Following cell cycle arrest, these compounds can trigger apoptosis. Treatment of A375 melanoma cells with Compound 6 (10 µM) for 48 hours increased the apoptotic cell population from 4.58% to 27.38%. nih.gov This apoptotic induction is associated with changes in the expression of key regulatory proteins, including an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, as well as the activation of caspases, which are the executive enzymes of apoptosis. nih.govnih.gov

Table 4: Cellular Effects of Imidazo[1,2-a]pyridine Analogues in Cancer Cells
CompoundCell LineEffectObservationReference
Compound 6A375 (Melanoma)Apoptosis InductionIncrease from 4.6% to 27.4% nih.gov
Compound 6WM115 (Melanoma)Apoptosis InductionIncrease from 3.5% to 22.5% nih.gov
Compound 6A375 (Melanoma)Cell Cycle ArrestG2/M phase increase from 11.3% to 25.4% nih.gov
IP-5HCC1937 (Breast Cancer)Protein ModulationIncreased levels of p53 and p21 waocp.org
MIABreast/Ovarian Cancer CellsProtein ModulationIncreased BAX, decreased Bcl-2 nih.gov

Investigation of Antimicrobial and Antiviral Mechanisms in Cell-Based Assays

While specific research detailing the antimicrobial and antiviral mechanisms of this compound analogues in cell-based assays is not extensively available in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has been the subject of numerous investigations. These studies provide a foundational understanding of the potential mechanisms through which these compounds may exert their effects.

For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to exhibit antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). The mechanisms of action for these compounds are often elucidated through cell-based assays that measure the inhibition of viral replication. For example, studies on imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have demonstrated potent activity against HCMV, with high therapeutic indices.

In the context of antimicrobial activity, various analogues of imidazo[1,2-a]pyridine have been synthesized and evaluated against different strains of bacteria and fungi. Preliminary structure-activity relationship studies on some of these derivatives have indicated that the presence of specific substituents, such as bromo and fluoro groups, can significantly enhance antimicrobial activity. The exact mechanisms are often multifaceted and can involve the disruption of microbial cellular processes or the inhibition of essential enzymes.

It is important to note that the specific contribution of the 7-(difluoromethyl) group to the mechanism of action would require targeted studies on analogues bearing this substitution.

Structure-Activity Relationship (SAR) Analysis in Defined Biological Systems

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-Activity Relationship (SAR) analysis is therefore a critical tool in the development of potent and selective therapeutic agents based on this scaffold.

The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining both the potency and selectivity of its analogues. Research on various derivatives has provided valuable insights into these relationships.

For example, in a series of dibromoimidazo[1,2-a]pyridines with a thioether side chain, hydrophobicity (logP) was identified as a key factor influencing their antiviral activity. nih.gov This suggests that lipophilicity is an important parameter to consider when designing new antiviral agents based on this scaffold.

Furthermore, studies on other imidazo[1,2-a]pyridine analogues have highlighted the importance of substituents at various positions. For instance, modifications at the 2, 3, 7, and 8 positions of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series were found to significantly affect their anti-BVDV (Bovine Viral Diarrhea Virus) activity. nih.gov In another study focusing on antimicrobial agents, the nature of the substituent on the phenyl ring at the C-2 position and the substituent at the C-7 position were found to influence the activity of the synthesized derivatives. researchgate.net

The table below summarizes the general impact of substitution patterns on the biological activity of imidazo[1,2-a]pyridine analogues based on available literature.

Position of SubstitutionType of SubstituentImpact on Biological ActivityReference
C-2Aryl groupsInfluences antimicrobial activity researchgate.net
C-3Thioether side chainPotent antiviral activity against HCMV nih.gov
C-7Methyl groupShowed pronounced antiviral activity in specific analogues nih.gov
C-7General substituentsInfluences antimicrobial activity researchgate.net
C-8Carboxamide groupDemonstrated selective antimycobacterial activity nih.gov

This table represents generalized findings from studies on various imidazo[1,2-a]pyridine analogues and may not be directly applicable to 7-(difluoromethyl) derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound analogues in the context of antimicrobial and antiviral activity are not readily found in the literature, QSAR studies have been applied to the broader class of imidazo[1,2-a]pyridines for other therapeutic targets.

For instance, a QSAR study on antiviral dibromoimidazo[1,2-a]pyridines identified hydrophobicity (logP) as a critical descriptor for predicting activity. nih.gov This indicates that for this particular series, the lipophilicity of the molecule is a key determinant of its antiviral potency.

The development of robust QSAR models relies on a dataset of compounds with well-defined biological activities. Such models can be instrumental in predicting the activity of novel compounds and guiding the design of more potent analogues. The creation of a specific QSAR model for this compound analogues would necessitate the synthesis and biological evaluation of a focused library of these compounds.

Future Directions and Emerging Research Challenges for 7 Difluoromethyl Imidazo 1,2 a Pyridine

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry

The development of novel and sustainable synthetic methods for preparing 7-(difluoromethyl)imidazo[1,2-a]pyridine is a primary area of future research. While traditional synthetic routes to imidazo[1,2-a]pyridines are known, the introduction of the difluoromethyl group at the 7-position presents unique challenges. rsc.orgeurekaselect.com Future research should focus on unconventional and greener synthetic strategies.

One promising approach is the late-stage C-H difluoromethylation of a pre-formed imidazo[1,2-a]pyridine (B132010) ring system. nih.gov This would be highly atom-economical and would allow for the rapid diversification of analogues. Research in this area should explore the use of visible light photoredox catalysis, which offers a milder and more sustainable alternative to traditional metal-catalyzed reactions. mdpi.comnih.gov The development of organocatalyzed difluoromethylation reactions would also be a significant advancement, further reducing the reliance on transition metals. mdpi.com

Another avenue for exploration is the use of flow chemistry for the synthesis of this compound. rsc.org Continuous flow processes can offer improved safety, scalability, and efficiency compared to batch synthesis. The use of fluoroform (CHF3) as a difluoromethylating agent in a flow setup could be a particularly sustainable approach, as fluoroform is an inexpensive and readily available reagent. rsc.org

The table below summarizes potential sustainable synthetic approaches that could be explored for the synthesis of this compound.

Synthetic ApproachPotential Reagents/CatalystsKey Advantages
Late-Stage C-H Difluoromethylation Photoredox catalysts (e.g., iridium or ruthenium complexes), organocatalystsHigh atom economy, rapid access to analogues
Flow Chemistry Fluoroform (CHF3)Improved safety and scalability, use of an inexpensive reagent
Metal-Free Synthesis NaOH-promoted cycloisomerizationAvoidance of heavy metal contamination, milder reaction conditions

Advanced Mechanistic Characterization of Chemical Reactions and Biological Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. For instance, in the context of photoredox-catalyzed difluoromethylation, detailed mechanistic studies could elucidate the nature of the key radical intermediates and transition states, leading to improved catalyst design and reaction efficiency. mdpi.comnih.gov

From a biological perspective, the mechanism of action of this compound is largely unknown. The broader class of imidazo[1,2-a]pyridines has been shown to interact with a variety of biological targets, including the PI3K/Akt/mTOR signaling pathway. nih.govnih.govacs.org Future research should aim to identify the specific molecular targets of the 7-(difluoromethyl) derivative and to characterize the downstream biological pathways that it modulates. This could involve a combination of techniques such as chemical proteomics, genetic screening, and computational modeling. A thorough understanding of the structure-activity relationships (SAR) is also needed to guide the design of more potent and selective analogues. nih.gov

Development of Novel Spectroscopic and Analytical Techniques for Characterization

The accurate characterization of this compound and its derivatives is essential for both chemical and biological studies. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used, the presence of the difluoromethyl group can introduce complexities. rsc.orgdtic.milchemicalbook.com

In ¹H NMR spectroscopy, the proton of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. In ¹⁹F NMR, the two fluorine atoms will appear as a doublet due to coupling with the proton. The chemical shifts and coupling constants will be characteristic of the difluoromethyl group and can be used to confirm its presence. rsc.org High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. nih.gov

Future research could focus on the development of novel analytical techniques for the sensitive and selective detection of this compound in complex biological matrices. This could include the development of specific antibodies for use in immunoassays or the design of fluorescent probes that selectively bind to the compound.

The expected NMR spectroscopic data for this compound is summarized in the table below.

NucleusExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J)
¹H ~6.5 - 7.0Triplet~50 - 60 Hz
¹⁹F ~-90 to -130Doublet~50 - 60 Hz

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and development. mdpi.comyoutube.comyoutube.com These computational tools can be applied to the study of this compound in several ways.

Predictive modeling can be used to forecast the physicochemical properties, biological activity, and potential toxicity of novel analogues of this compound. This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources. mdpi.com Machine learning algorithms can be trained on existing datasets of imidazo[1,2-a]pyridine derivatives to identify the key structural features that are associated with a desired biological activity.

Generative models can be used to design novel imidazo[1,2-a]pyridine-based compounds with optimized properties. These models can explore a vast chemical space and propose new structures that are likely to be active against a specific biological target. youtube.com The integration of AI and ML into the research pipeline for this compound has the potential to significantly accelerate the discovery of new drug candidates.

Unexplored Biological Targets and Therapeutic Areas for Difluoromethylated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning that it is capable of binding to a wide range of biological targets. nih.gov Derivatives of this scaffold have shown a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. mdpi.comrsc.orgwaocp.org

While some research has focused on the anticancer properties of imidazo[1,2-a]pyridines, there are many other potential therapeutic areas that remain to be explored for this compound. rsc.orgwaocp.org For example, given the known antiviral activity of some imidazo[1,2-a]pyridine derivatives, it would be worthwhile to investigate the potential of the 7-(difluoromethyl) analogue as a treatment for viral infections. nih.gov

Furthermore, the unique properties of the difluoromethyl group could enable this compound to interact with novel biological targets that are not engaged by other imidazo[1,2-a]pyridine derivatives. alfa-chemistry.com High-throughput screening campaigns could be used to identify new biological targets for this compound, potentially opening up new avenues for therapeutic intervention. The table below lists some potential, yet unexplored, therapeutic areas for this class of compounds.

Therapeutic AreaPotential Molecular TargetsRationale
Neurodegenerative Diseases Kinases, G-protein coupled receptorsImidazo[1,2-a]pyridines have shown activity against kinases involved in neuroinflammation.
Infectious Diseases Viral enzymes, bacterial proteinsThe scaffold has demonstrated broad-spectrum antimicrobial and antiviral properties.
Metabolic Disorders Enzymes involved in glucose and lipid metabolismThe difluoromethyl group may enhance interactions with metabolic enzymes.

Q & A

What are the optimized synthetic methodologies for introducing substituents at the C-3 position of imidazo[1,2-a]pyridine scaffolds?

Basic Research Focus
The selective C-3 Friedel-Crafts acylation method employs catalytic AlCl₃ and acetic anhydride under solvent-free, high-temperature conditions to acetylate imidazo[1,2-a]pyridines. This one-pot approach minimizes environmental impact and enables parallel synthesis of diverse derivatives, validated by the production of 38 acetylated compounds with yields up to 52% .

Advanced Research Focus
For eco-friendly diversification, a decarboxylative Petasis-like three-component reaction functionalizes C-3 without metal catalysts. This method uses imidazo[1,2-a]pyridine, aldehydes, and boronic acids to access novel chemical space, bypassing traditional oxidants and multi-step protocols .

How can computational models predict the biological activity of 7-(difluoromethyl)imidazo[1,2-a]pyridine derivatives?

Basic Research Focus
Electrostatic potential map (EPM) analysis correlates electron density distribution with biological activity. For example, neutral charge regions on the scaffold predict inhibitory potency, as demonstrated in CENP-E inhibitors (IC₅₀ = 3.6 nM) .

Advanced Research Focus
Ligand-based GABA receptor modeling identifies acetylated derivatives as plausible binders. Docking studies using validated receptor models assess binding affinities, guiding the design of neuroactive compounds .

What strategies address contradictory data in biological activity screens for imidazo[1,2-a]pyridine derivatives?

Basic Research Focus
Systematic variation of substituents (e.g., thioalkyl or nitro groups at C-2/C-3) and standardized assays (e.g., microdilution for antibacterial activity) clarify structure-activity relationships. For instance, 2-thioalkyl-3-nitro derivatives showed no activity against Staphylococcus aureus or Pseudomonas aeruginosa, prompting reevaluation of substituent roles .

Advanced Research Focus
Multi-target computational screening identifies off-target interactions. For example, FLT3 kinase inhibition assays (IC₅₀ values) combined with molecular dynamics simulations resolve discrepancies between in vitro and cellular activity .

How do fluorinated substituents influence the physicochemical and biological properties of imidazo[1,2-a]pyridines?

Basic Research Focus
Fluorine atoms enhance metabolic stability and bioavailability. 7-(Difluoromethyl) derivatives exhibit improved pharmacokinetic profiles, as evidenced by COX-2 inhibition studies (IC₅₀ = 0.07 μM) and enhanced selectivity indices (217.1) .

Advanced Research Focus
Fluorine’s electron-withdrawing effects modulate π-stacking in crystal structures, as shown by X-ray diffraction. C–H⋯F interactions and intermolecular packing influence solubility and solid-state luminescence, critical for optoelectronic applications .

What advanced characterization techniques validate the structural integrity of imidazo[1,2-a]pyridine derivatives?

Basic Research Focus
¹H/¹³C NMR and ESI-MS confirm molecular identity. For example, 2-fluoro-5-(7-thiophenyl) derivatives show diagnostic shifts at δ 8.37 ppm (¹H) and m/z 320 ([M+H]⁺) .

Advanced Research Focus
Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H⋯N, π–π stacking) in single-crystal structures, correlating packing motifs with fluorescence properties .

How can environmental sustainability be integrated into imidazo[1,2-a]pyridine synthesis?

Advanced Research Focus
Catalyst-free, ultrasound-assisted protocols using CoFe₂O₄ nanoparticles achieve 85–92% yields under mild conditions, reducing energy consumption and waste . Solvent-free Petasis reactions also align with green chemistry principles .

What role do heterocyclic stacking interactions play in the biological activity of imidazo[1,2-a]pyridines?

Advanced Research Focus
Intermolecular π–π stacking and C–H⋯N interactions stabilize ligand-receptor complexes. For GABA binders, stacking with aromatic residues (e.g., Phe200) enhances binding affinity, as modeled in docking studies .

How are imidazo[1,2-a]pyridines leveraged in non-pharmaceutical applications?

Advanced Research Focus
Deep-blue fluorophores with imidazo[1,2-a]pyridine cores achieve photoluminescence quantum yields >80%. Substituent tuning (e.g., cyano groups) shifts emission to near-UV (λₑₘ = 420 nm), enabling OLED applications .

What methodologies resolve synthetic challenges in functionalizing the C-2 position?

Advanced Research Focus
Copper-catalyzed disulfenylation at C-2/C-3 uses elemental sulfur and alkyl halides, achieving monosubstitution with 65–78% yields. This contrasts with traditional hazardous sulfenylating agents .

How are SAR studies optimized for imidazo[1,2-a]pyridine-based kinase inhibitors?

Advanced Research Focus
Fragment-based drug design combines ligand efficiency metrics (e.g., LipE >5) with structural data. For FLT3 inhibitors, substituents at C-7 (e.g., thiophene) improve potency (IC₅₀ <10 nM) while maintaining low molecular weight (<350 Da) .

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